(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed coupling reaction of an aryl halide with a boron reagent such as bis(pinacolato)diboron or pinacolborane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of boronic acids with high efficiency and yield . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used to oxidize the boronic acid group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative used in organic synthesis.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with different substitution patterns.
Uniqueness
(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the cyano and cyclopropyl groups enhances its utility in synthesizing complex molecules with specific functional groups.
Properties
Molecular Formula |
C10H9BClNO2 |
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Molecular Weight |
221.45 g/mol |
IUPAC Name |
(2-chloro-3-cyano-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-8(5-13)3-7(6-1-2-6)4-9(10)11(14)15/h3-4,6,14-15H,1-2H2 |
InChI Key |
KBODIUYTGSXAOM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C#N)C2CC2)(O)O |
Origin of Product |
United States |
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